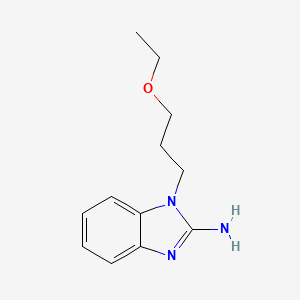

1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-ethoxypropyl)benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-2-16-9-5-8-15-11-7-4-3-6-10(11)14-12(15)13/h3-4,6-7H,2,5,8-9H2,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKPQUWMXHZICPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCN1C2=CC=CC=C2N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically sound synthetic route for the preparation of 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine. The synthesis is strategically divided into two primary stages: the formation of the foundational 2-aminobenzimidazole core and its subsequent regioselective N-alkylation. This document delves into the mechanistic underpinnings of each reaction, offering detailed, step-by-step experimental protocols. Furthermore, it addresses the critical aspect of regioselectivity in the N-alkylation step, discussing potential side products and outlining effective purification strategies. The guide is intended for an audience of researchers, scientists, and professionals in the field of drug development, providing them with the necessary technical details to replicate and adapt this synthesis for their research endeavors.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1] Its bioisosteric resemblance to naturally occurring purine nucleotides allows for favorable interactions with a wide range of biological targets.[2] Consequently, benzimidazole derivatives exhibit a broad spectrum of therapeutic activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][3] The title compound, this compound, is a specific derivative of the versatile 2-aminobenzimidazole core, a building block that has garnered significant interest in the synthesis of novel therapeutic agents.[4] The strategic introduction of the 1-(3-ethoxypropyl) substituent can modulate the physicochemical properties of the parent molecule, such as lipophilicity and hydrogen bonding capacity, potentially enhancing its pharmacokinetic profile and target engagement. This guide, therefore, aims to provide a detailed and practical blueprint for the synthesis of this promising compound.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively approached through a two-step sequence. The retrosynthetic analysis reveals the key disconnection at the N1-alkyl bond, leading back to the readily accessible 2-aminobenzimidazole and a suitable 3-ethoxypropyl electrophile.

Sources

An In-depth Technical Guide to the Chemical Properties of 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the known and predicted chemical properties of 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine, a benzimidazole derivative of interest in medicinal chemistry and materials science. While experimental data for this specific molecule is limited, this document synthesizes available information from chemical databases and extrapolates key characteristics from closely related analogs. This guide will cover the molecular structure, predicted physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, expected spectral characteristics, and a discussion of the potential biological significance of this compound class.

Introduction

Benzimidazole and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The core benzimidazole scaffold, a fusion of benzene and imidazole rings, serves as a versatile pharmacophore. The substitution at the N-1 position and the functionalization of the 2-amino group can significantly modulate the molecule's physicochemical properties and biological target interactions.

This compound (Figure 1) is a member of this important class of compounds. The presence of the flexible 3-ethoxypropyl chain at the N-1 position introduces specific steric and electronic features that can influence its solubility, membrane permeability, and binding affinity to biological targets. This guide aims to provide a detailed technical resource on this molecule, leveraging both direct data and reasoned scientific extrapolation.

Figure 1: Chemical Structure of this compound

Caption: Proposed synthesis of the title compound via N-alkylation.

Detailed Experimental Protocol

-

Reaction Setup: To a solution of 2-aminobenzimidazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K2CO3, 2.0 eq).

-

Addition of Alkylating Agent: While stirring the mixture, add 1-bromo-3-ethoxypropane (1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired product.

Spectral Analysis

Detailed experimental spectra for this compound are not publicly available. However, based on its structure and data from analogous compounds, the following spectral characteristics can be anticipated. [3][4][5]

1H NMR Spectroscopy

-

Aromatic Protons: Signals corresponding to the four protons on the benzene ring of the benzimidazole core are expected in the range of δ 7.0-7.8 ppm.

-

Methylene Protons: The protons of the propyl chain will appear as distinct multiplets. The -NCH2- protons adjacent to the benzimidazole nitrogen would likely be the most downfield of the aliphatic protons. The -OCH2- protons of the ethoxy group will also have a characteristic chemical shift.

-

Amine Protons: The -NH2 protons are expected to show a broad singlet, the chemical shift of which can be concentration and solvent dependent.

-

Ethyl Protons: The ethoxy group will show a triplet for the methyl protons and a quartet for the methylene protons.

13C NMR Spectroscopy

-

Aromatic Carbons: The carbons of the benzimidazole ring will appear in the aromatic region of the spectrum (δ 110-155 ppm).

-

Aliphatic Carbons: Signals for the carbons of the 3-ethoxypropyl chain will be observed in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

-

N-H Stretching: The primary amine group (-NH2) is expected to show two characteristic stretching vibrations in the region of 3300-3500 cm-1. [6]* C-H Stretching: Aliphatic and aromatic C-H stretching vibrations will be observed around 2850-3100 cm-1.

-

C=N Stretching: The C=N bond of the imidazole ring will likely show an absorption band around 1620-1680 cm-1.

-

C-O Stretching: A strong C-O stretching band for the ether linkage is expected in the region of 1050-1150 cm-1.

Mass Spectrometry

The predicted mass spectral data from PubChem provides valuable information for the identification of the molecule. [7]

| Adduct | m/z |

|---|---|

| [M+H]+ | 220.14444 |

| [M+Na]+ | 242.12638 |

| [M-H]- | 218.12988 |

Potential Biological Activity and Applications

While no specific biological activities have been reported for this compound, the benzimidazole scaffold is a well-established pharmacophore with a broad range of therapeutic applications. [1][2]

Workflow for Biological Screening

Caption: A general workflow for the biological evaluation of novel benzimidazole derivatives.

Derivatives of 2-aminobenzimidazole have been investigated for their potential as:

-

Antimicrobial agents: By targeting essential enzymes or cellular processes in bacteria and fungi. [5]* Antiviral agents: By inhibiting viral replication or entry into host cells.

-

Anticancer agents: Through mechanisms such as the inhibition of tubulin polymerization or kinase activity.

-

Anti-inflammatory agents: By modulating inflammatory pathways. [3] The specific 1-(3-ethoxypropyl) substituent may confer favorable pharmacokinetic properties, making this compound an interesting candidate for further investigation within these therapeutic areas.

Conclusion

This compound is a benzimidazole derivative with potential for applications in drug discovery and development. While experimental data on this specific molecule is scarce, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and expected spectral characteristics based on established chemical principles and data from related compounds. The information presented herein serves as a valuable resource for researchers interested in exploring the chemical and biological landscape of novel benzimidazole derivatives. Further experimental validation of the properties and activities discussed in this guide is warranted.

References

Sources

- 1. (1H-Benzodiazol-2-ylmethyl)diethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. PubChemLite - this compound (C12H17N3O) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Physicochemical Characteristics of 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine

This guide provides a comprehensive technical overview of the essential physicochemical properties of the novel benzimidazole derivative, 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine. Benzimidazole scaffolds are of significant interest in medicinal chemistry, and a thorough understanding of their physicochemical characteristics is paramount for researchers, scientists, and drug development professionals in predicting bioavailability, designing formulations, and ensuring analytical reproducibility. This document outlines the theoretical basis and practical workflows for the determination of key parameters of this compound.

Molecular Structure and Core Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. For this compound, these are defined by its unique structural arrangement.

The structure consists of a planar benzimidazole ring system, which is a common motif in pharmacologically active compounds.[1] The substituent at the 1-position is a flexible 3-ethoxypropyl chain, which is expected to influence its lipophilicity and solubility. The 2-amino group is a key site for hydrogen bonding and potential salt formation.

A summary of the core computed properties is presented below:

| Property | Predicted Value |

| Molecular Formula | C12H18N4O |

| Molecular Weight | 234.29 g/mol |

| IUPAC Name | This compound |

Synthesis and Structural Elucidation

The synthesis of this compound can be achieved through established methods for N-alkylation of benzimidazoles. A common and effective approach involves the reaction of 2-aminobenzimidazole with a suitable alkylating agent, in this case, 1-bromo-3-ethoxypropane.

The general synthetic approach is a nucleophilic substitution reaction where the nitrogen of the benzimidazole ring attacks the electrophilic carbon of the alkyl halide.[2]

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 2-aminobenzimidazole (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (1.5 eq).

-

Addition of Alkylating Agent: Slowly add 1-bromo-3-ethoxypropane (1.2 eq) to the reaction mixture at room temperature.

-

Reaction Progression: Heat the mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture, quench with water, and extract the product with a suitable organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

The following diagram illustrates the general synthetic workflow:

Sources

An In-depth Technical Guide to N-Substituted 2-Aminobenzimidazoles: Synthesis, Characterization, and Therapeutic Potential

A Senior Application Scientist's Perspective on 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine and its Analogs

Abstract

Introduction: The Significance of the 2-Aminobenzimidazole Moiety

The benzimidazole ring system, an isostere of naturally occurring purines, is a privileged scaffold in drug discovery.[2] Its unique chemical architecture allows for versatile interactions with a multitude of biological targets. The introduction of an amino group at the 2-position and a substituent on one of the imidazole nitrogens gives rise to the N-substituted 2-aminobenzimidazole core. This structural motif is found in a variety of pharmacologically active agents, including antihistaminics, anthelmintics, and proton pump inhibitors.

The subject of this guide, this compound, serves as a model compound for this class. Its structure combines the rigid benzimidazole core with a flexible, ether-containing side chain, a feature often exploited in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties: A Predictive Analysis

While experimental data for this compound is scarce, we can predict its key physicochemical properties based on its structure and data from analogous compounds. These parameters are crucial for anticipating its behavior in biological systems and for the design of appropriate analytical methodologies.

| Property | Predicted Value/Information | Rationale/Reference Compound |

| Molecular Formula | C12H17N3O | Based on structural analysis.[3] |

| Molecular Weight | 219.28 g/mol | Calculated from the molecular formula. |

| CAS Number | Not readily available in public databases. | Suggests the compound may be novel or not widely studied. |

| Appearance | Likely a solid at room temperature. | Similar benzimidazole derivatives are typically solids.[4] |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. | The presence of the ethoxypropyl chain increases lipophilicity. |

| pKa | The 2-amino group is expected to be basic. | The exact pKa would require experimental determination or computational modeling. |

| LogP | Predicted to be moderately lipophilic. | The alkyl ether side chain contributes to a higher LogP value. |

Synthesis of this compound: A Proposed Synthetic Workflow

The synthesis of N-substituted 2-aminobenzimidazoles can be achieved through several established routes. A common and effective method involves the cyclization of an o-phenylenediamine derivative with a cyanogen halide, followed by N-alkylation. Below is a detailed, step-by-step protocol for a proposed synthesis of this compound.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 2-Aminobenzimidazole

-

Reaction Setup: To a solution of o-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask, add cyanogen bromide (1.1 equivalents) portion-wise at 0°C with stirring.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield 2-aminobenzimidazole.

Causality: The reaction proceeds via a nucleophilic attack of one of the amino groups of o-phenylenediamine on the electrophilic carbon of cyanogen bromide, followed by an intramolecular cyclization and elimination of hydrogen bromide to form the stable benzimidazole ring.

Step 2: N-Alkylation to Yield this compound

-

Reaction Setup: To a solution of 2-aminobenzimidazole (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (1.2 equivalents) at 0°C.

-

Addition of Alkylating Agent: After the cessation of hydrogen gas evolution, add 1-bromo-3-ethoxypropane (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to stir at room temperature for 24 hours, monitoring its progress by TLC.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality: The strong base deprotonates one of the nitrogen atoms of the benzimidazole ring, forming a nucleophilic anion. This anion then undergoes an SN2 reaction with the electrophilic carbon of 1-bromo-3-ethoxypropane to form the desired N-substituted product.

Visualizing the Synthesis

Caption: Proposed two-step synthesis of this compound.

Potential Therapeutic Applications and Biological Activity

Benzimidazole and its derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, antifungal, antihistaminic, anti-inflammatory, antiviral, and antioxidant effects.[1] The structural similarity of the benzimidazole core to purine bases allows these compounds to interact with various enzymes and receptors in the body.

While the specific biological activity of this compound has not been reported, its structural features suggest several potential areas of investigation:

-

Antimicrobial and Antifungal Activity: Many N-substituted benzimidazoles exhibit potent activity against a range of pathogens. The ethoxypropyl side chain could enhance cell membrane permeability, potentially increasing efficacy.

-

Anticancer Activity: Certain benzimidazole derivatives have shown cytotoxic effects against various cancer cell lines.[5] The mechanism often involves the inhibition of key cellular processes such as microtubule polymerization or signaling pathways.

-

Neurological Applications: The broader class of benzodiazepines, which share some structural similarities, are well-known for their anxiolytic, sedative, and anticonvulsant properties.[6] It is plausible that benzimidazole derivatives could be explored for their effects on the central nervous system.

Analytical Characterization: A Self-Validating Protocol

The structural elucidation and purity assessment of a novel compound like this compound are critical. A combination of spectroscopic and chromatographic techniques is essential for unambiguous characterization.

Recommended Analytical Workflow

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound. A reversed-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) is a good starting point. Detection can be performed using a UV detector at a wavelength determined by a UV-Vis scan of the compound.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To elucidate the proton environment of the molecule. The spectrum should show characteristic signals for the aromatic protons of the benzimidazole ring, the methylene protons of the ethoxypropyl chain, and the amine protons.

-

¹³C NMR: To identify all the unique carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, providing definitive structural confirmation.

-

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, such as N-H and C-N stretching vibrations.

Visualizing the Analytical Workflow

Caption: A comprehensive analytical workflow for the characterization of novel benzimidazole derivatives.

Conclusion

While the specific compound this compound remains to be extensively characterized in the public domain, the broader class of N-substituted 2-aminobenzimidazoles represents a fertile ground for drug discovery and development. This technical guide has provided a predictive and methodological framework for researchers interested in this chemical space. By understanding the principles of their synthesis, physicochemical properties, and analytical characterization, scientists can more effectively design and evaluate novel benzimidazole-based therapeutic agents. The proposed synthetic and analytical workflows offer a practical starting point for the exploration of this and other related novel chemical entities.

References

- PubChemLite. This compound.

- Khamrang, T., et al. (1H-Benzodiazol-2-ylmethyl)diethylamine. National Institutes of Health.

- Journal of Medicinal Chemistry. Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. PubMed.

- Sigma-Aldrich. 1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine.

- ResearchGate. Analytical methods for determination of benzodiazepines. A short review.

- Matrix Fine Chemicals. 1H-1,3-BENZODIAZOLE | CAS 51-17-2.

- Semantic Scholar. Synthesis, spectral studies and biological activity of 3H-1, 5-benzodiazepine derivatives.

- National Institutes of Health. The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone.

- Acta Pharmaceutica Sciencia. Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(3H)-one.

- Santa Cruz Biotechnology. 1-[3-(1H-1,3-benzodiazol-2-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one.

- National Center for Biotechnology Information. Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines Derived from Visnaginone and Khellinone as Anti-Inflammatory and Analgesic Agents.

- Santa Cruz Biotechnology. 3-(1H-1,3-benzodiazol-2-yl)propan-1-amine.

- ResearchGate. (1H-Benzodiazol-2-ylmethyl)diethylamine.

-

MDPI. An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][3][4]diazepines, and Their Cytotoxic Activity. Available from:

- PubChem. N-[2-[2-(dimethylamino)ethoxy]ethyl]-N-methyl-1,3 propanediamine.

- PubMed. Development of thiophenic analogues of benzothiadiazine dioxides as new powerful potentiators of 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA) receptors.

-

PubChem. N-[1-(2-{2-[2-(2-{5-[4-Benzo[3][7]dioxol-5-yl-2-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydrofuran-3-ylmethyl]. Available from:

- ResearchGate. Application of nanofiber-based drug delivery systems in improving anxiolytic effect of new 1,2,3-triazolo-1,4-benzodiazepine derivatives.

- PubChem. 2,3-Dihydro-1H-1,4-benzodiazepine.

- SpectraBase. 2-(Propan-2-yl)-1H-1,3-benzodiazol-6-amine.

Sources

- 1. (1H-Benzodiazol-2-ylmethyl)diethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1H-1,3-BENZODIAZOLE | CAS 51-17-2 [matrix-fine-chemicals.com]

- 3. PubChemLite - this compound (C12H17N3O) [pubchemlite.lcsb.uni.lu]

- 4. 1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine | 1038373-41-9 [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Analysis of 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectral analysis of 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine, a benzimidazole derivative of interest in pharmaceutical and chemical research. The structural elucidation of this compound is paramount for its application, and this document details the expected outcomes from key analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth interpretations of predicted spectral data based on established principles and data from analogous structures. While experimental data for this specific molecule is not publicly available, this guide constructs a robust predictive analysis to aid in its identification and characterization.

Introduction to this compound

Benzimidazoles are a significant class of heterocyclic compounds, widely recognized for their diverse biological activities, including antimicrobial, antiviral, and antitumor properties.[1] The specific derivative, this compound, possesses a unique combination of a benzimidazole core, a primary amine, and an ether-containing alkyl chain. Its molecular formula is C12H17N3O, with a monoisotopic mass of 219.137 g/mol .[2] The precise characterization of its molecular structure is a critical prerequisite for understanding its chemical behavior and potential applications. Spectroscopic methods provide a powerful toolkit for this purpose, offering detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules in solution.[1] By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment and connectivity of atoms within a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons.

Experimental Protocol (Hypothetical): A ¹H NMR spectrum would be acquired by dissolving approximately 5-10 mg of the compound in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded on a 300 or 400 MHz spectrometer.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.5 | Multiplet | 4H | Ar-H |

| ~ 5.0 - 5.5 | Broad Singlet | 2H | -NH₂ |

| ~ 4.1 | Triplet | 2H | N-CH₂- |

| ~ 3.4 | Quartet | 2H | -O-CH₂-CH₃ |

| ~ 3.3 | Triplet | 2H | -CH₂-O- |

| ~ 2.0 | Quintet | 2H | -CH₂-CH₂-CH₂- |

| ~ 1.1 | Triplet | 3H | -CH₃ |

Interpretation: The aromatic protons on the benzimidazole ring are expected to resonate in the downfield region (7.0-7.5 ppm) due to the deshielding effect of the aromatic ring current.[1] The protons of the primary amine (-NH₂) would likely appear as a broad singlet due to quadrupole broadening and chemical exchange. The methylene group attached to the benzimidazole nitrogen (N-CH₂) is expected to be a triplet, coupled to the adjacent methylene group. The ethoxy group will show a characteristic quartet for the methylene protons (-O-CH₂) and a triplet for the methyl protons (-CH₃). The remaining methylene groups in the propyl chain will appear as triplets or more complex multiplets due to spin-spin coupling.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.

Experimental Protocol (Hypothetical): A ¹³C NMR spectrum would be acquired using the same sample prepared for ¹H NMR. A proton-decoupled spectrum would be recorded to simplify the spectrum to a series of single peaks for each unique carbon atom.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 - 160 | C=N (Amine carbon) |

| ~ 130 - 145 | Ar-C (Quaternary) |

| ~ 110 - 125 | Ar-CH |

| ~ 66 | -O-CH₂- |

| ~ 68 | -CH₂-O- |

| ~ 42 | N-CH₂- |

| ~ 28 | -CH₂-CH₂-CH₂- |

| ~ 15 | -CH₃ |

Interpretation: The carbon atom of the C=N bond in the imidazole ring is expected to be the most downfield signal. The aromatic carbons will appear in the typical range of 110-145 ppm. The aliphatic carbons of the ethoxypropyl chain will be found in the upfield region of the spectrum, with the carbons directly attached to heteroatoms (N and O) being more deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol (Hypothetical): An IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Predicted IR Absorption Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H Stretch (asymmetric & symmetric) | Primary Amine |

| 3050 - 3000 | C-H Stretch | Aromatic C-H |

| 2950 - 2850 | C-H Stretch | Aliphatic C-H |

| ~ 1630 | C=N Stretch | Imine |

| ~ 1600, 1475 | C=C Stretch | Aromatic Ring |

| ~ 1580 | N-H Bend | Primary Amine |

| ~ 1100 | C-O Stretch | Ether |

Interpretation: The IR spectrum is expected to show characteristic strong, broad peaks in the 3400-3200 cm⁻¹ region, corresponding to the N-H stretching vibrations of the primary amine.[3] The presence of both aromatic and aliphatic C-H bonds will be indicated by absorption bands just above and below 3000 cm⁻¹, respectively. The C=N stretching of the imidazole ring and the C=C stretching of the benzene ring will appear in the 1630-1475 cm⁻¹ region. A significant peak around 1100 cm⁻¹ will be indicative of the C-O stretching vibration of the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.

Experimental Protocol (Hypothetical): A mass spectrum would be acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source.

Predicted Mass Spectrometry Data:

| m/z | Ion |

| 220.1444 | [M+H]⁺ |

| 242.1264 | [M+Na]⁺ |

| 219.1371 | [M]⁺ |

Interpretation: In positive ion mode ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 220.1444.[2] Adducts with sodium [M+Na]⁺ may also be observed. The fragmentation of the molecular ion would likely involve the cleavage of the ethoxypropyl side chain.

Predicted Fragmentation Pathway: A likely fragmentation pathway would involve the loss of the ethoxypropyl group or parts of it. For instance, cleavage of the C-N bond connecting the propyl chain to the benzimidazole ring would result in a fragment corresponding to the protonated 2-aminobenzimidazole core.

Visualizations

Molecular Structure: ```dot digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000]; node [shape=plaintext, fontname="sans-serif", fontsize=10]; edge [fontname="sans-serif", fontsize=10];

// Benzimidazole Ring N1 [label="N", pos="0,0.7!"]; C2 [label="C", pos="-0.8,0!"]; N3 [label="N", pos="0,-0.7!"]; C4 [label="C", pos="1.2,-0.7!"]; C5 [label="C", pos="1.9,0!"]; C6 [label="C", pos="1.2,0.7!"]; C7 [label="C", pos="0.8,-1.4!"]; C8 [label="C", pos="2.3,-1.4!"]; C9 [label="C", pos="2.6,0.7!"]; C10 [label="C", pos="1.9,1.4!"];

// Amine Group N_amine [label="NH2", pos="-1.8,0!"];

// Ethoxypropyl Chain C_propyl1 [label="CH2", pos="0,2.1!"]; C_propyl2 [label="CH2", pos="-0.8,2.8!"]; C_propyl3 [label="CH2", pos="0,3.5!"]; O_ether [label="O", pos="0.8,4.2!"]; C_ethyl1 [label="CH2", pos="1.6,3.5!"]; C_ethyl2 [label="CH3", pos="2.4,4.2!"];

// Bonds N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C4 -- C7; C7 -- C8; C8 -- C9; C9 -- C5; C9 -- C10; C10 -- C6;

C2 -- N_amine;

N1 -- C_propyl1; C_propyl1 -- C_propyl2; C_propyl2 -- C_propyl3; C_propyl3 -- O_ether; O_ether -- C_ethyl1; C_ethyl1 -- C_ethyl2; }

Caption: Predicted major fragmentation pathways in ESI-MS.

Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust framework for the identification and structural confirmation of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data collectively offer a unique spectral fingerprint for this molecule. Researchers synthesizing or working with this compound can use this guide as a reference for interpreting their experimental results, ensuring the identity and purity of their material. The congruence of experimental data with the predictions laid out in this document would provide strong evidence for the correct molecular structure.

References

-

ResearchGate. (n.d.). FT-IR spectral data of benzimidazole derivative. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Benzimidazole. NIST Chemistry WebBook. Retrieved from [Link]

-

Macedonian Journal of Chemistry and Chemical Engineering. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

BIOFOUNT. (n.d.). This compound. Retrieved from [Link]

-

Acta Pharmaceutica Sciencia. (2017). Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(3H)-one. Retrieved from [Link]

-

ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Retrieved from [Link]

-

Tikrit Journal of Pure Science. (2021). Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of compounds 1-3 obtained by LC-ESI-QTOF-MS in the full.... Retrieved from [Link]

-

MDPI. (2021). 4H-O[1][4][5][6]xadiazaphospholo[3,4-a]b[1][5]enzodiazepin-1-amine-1-oxides: Synthesis and Computational Studies. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis and Characterization a New 1,3-Oxazepine Compounds from New Bis-4-Amino-3-mercapto-1,2,4-triazole Derivatives. Retrieved from [Link]

-

ResearchGate. (2011). Synthesis and Characterization of Some New 1,3- Oxazepine Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectra of 3-(1H-benzo[d]imidazol-1-yl)-N'-(tosyloxy)propanimidamide. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-propyl-1h-1,3-benzodiazol-2-amine. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-ethyl-1h-1,3-benzodiazol-2-amine. Retrieved from [Link]

-

National Institutes of Health. (2012). (1H-Benzodiazol-2-ylmethyl)diethylamine. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Characterization of 6-(1,3-dimethylureido) dibenzo[c,e]o[1][6]xaphosphinine 6-oxide. Retrieved from [Link]

-

PubChem. (n.d.). N-[1-(2-{2-[2-(2-{5-[4-Benzod[1][4]ioxol-5-yl-2-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydrofuran-3-ylmethyl]. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1-(3-ethoxy-2-pyridinyl)-N-propylpiperidin-3-amine. PubChem. Retrieved from [Link]08760)

Sources

An In-depth Technical Guide to the Crystal Structure Determination of 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the methodologies required to determine the single-crystal X-ray structure of 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine, a novel benzimidazole derivative. While, as of the date of this publication, the specific crystal structure for this compound is not available in public repositories such as the Cambridge Structural Database (CSD) or the Crystallography Open Database, this document serves as a detailed procedural roadmap for its elucidation.[1][2][3] We will detail the necessary steps from synthesis and crystallization to data collection, structure solution, and refinement. Furthermore, by examining related benzimidazole structures, we will project potential structural features, such as hydrogen bonding and crystal packing, that are critical for understanding its physicochemical properties and potential applications in drug development. This guide is intended to equip researchers with the foundational knowledge and practical insights necessary to undertake such a structural determination project.

Introduction: The Significance of Benzimidazole Scaffolds

The benzimidazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory effects. The specific compound of interest, this compound (Molecular Formula: C12H17N3O), is an intriguing target for structural analysis.[4] The presence of a flexible ethoxypropyl chain and an amino group suggests the potential for complex intermolecular interactions that can significantly influence its solid-state properties, such as solubility and polymorphism.

Determining the precise three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions, is fundamental.[5][6] This information, derived from single-crystal X-ray diffraction (SC-XRD), provides invaluable insights into the structure-activity relationship (SAR), guides lead optimization, and is a critical component of intellectual property filings.[6][7]

Experimental Workflow: From Powder to Structure

The determination of a crystal structure is a multi-step process that demands precision at each stage.[5] The overall workflow is designed to first produce high-quality single crystals and then to analyze how these crystals diffract X-rays to build a model of the atomic arrangement.

Caption: Experimental workflow for single-crystal structure determination.

Synthesis and Purification Protocol

The synthesis of this compound would likely follow established methods for N-alkylation of 2-aminobenzimidazole. A generalized protocol is provided below.

Protocol 1: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzimidazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Deprotonation: Add a strong base, for example, sodium hydride (NaH, 1.1 eq), portion-wise at 0 °C to deprotonate the imidazole nitrogen.

-

Alkylation: After stirring for 30 minutes, add 1-bromo-3-ethoxypropane (1.2 eq) dropwise to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Carefully quench the reaction with water and extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.

-

Characterization: Confirm the identity and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[8][9][10]

Crystallization Protocol

Obtaining a high-quality single crystal is often the most challenging step.[5] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.

Protocol 2: Single Crystal Growth

-

Purity: Ensure the starting material is of the highest possible purity (>99%), as impurities can inhibit crystal growth.

-

Solvent Selection: Screen a variety of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures) to find one in which the compound has moderate solubility.

-

Slow Evaporation: Dissolve the compound in a chosen solvent or solvent mixture to near saturation. Place the solution in a small vial, loosely capped or covered with parafilm pierced with a few small holes, and leave it undisturbed in a vibration-free environment.

-

Vapor Diffusion: Alternatively, dissolve the compound in a solvent in which it is highly soluble (the "precipitant" solvent). Place this vial inside a larger, sealed jar containing a solvent in which the compound is poorly soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the precipitant solvent, reducing the compound's solubility and promoting crystallization.

-

Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully harvest them using a nylon loop and mount them on a goniometer head for diffraction analysis.[5]

Data Collection and Processing

With a suitable crystal mounted, the next step is to collect the X-ray diffraction data.[7]

Protocol 3: X-ray Diffraction Data Collection

-

Mounting: The crystal is mounted on a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion of the atoms.

-

X-ray Source: A monochromatic X-ray beam, often from a Molybdenum (Mo Kα, λ=0.71073 Å) or Copper (Cu Kα, λ=1.54184 Å) source, is directed at the crystal.[6]

-

Data Collection: The crystal is rotated in the X-ray beam, and the diffraction pattern—the positions and intensities of the diffracted X-ray spots—is recorded on a detector.[11][12] Modern diffractometers automate this process, collecting a full sphere of data.

-

Data Integration and Scaling: The raw diffraction images are processed to determine the unit cell dimensions, Bravais lattice, and space group. The intensities of each reflection are integrated, corrected for experimental factors (like absorption), and scaled.

Structure Solution, Refinement, and Validation

The processed diffraction data contains the information needed to solve the structure.

Caption: The iterative cycle of structure solution and refinement.

Protocol 4: Structure Solution and Refinement

-

Structure Solution: For small molecules like the target compound, the phase problem is typically solved using direct methods.[5] This mathematical approach uses statistical relationships between reflection intensities to determine initial phases, leading to a preliminary electron density map.

-

Model Building: From this initial map, atoms are identified and a preliminary molecular model is built.

-

Refinement: This initial model is refined against the experimental data using a least-squares minimization process. The positions of the atoms, as well as their thermal displacement parameters, are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed data. This process is iterative.

-

Difference Fourier Maps: After each refinement cycle, a difference Fourier map is calculated. This map shows regions where the model has too much or too little electron density, allowing for the placement of missing atoms (like hydrogens) or the correction of misplaced atoms.

-

Validation: The final refined structure is rigorously validated using software tools that check for geometric consistency, potential issues, and adherence to crystallographic standards. The results are compiled into a Crystallographic Information File (CIF).

Hypothetical Crystallographic Data and Structural Analysis

While the actual data is unknown, we can present a table of what the crystallographic data might look like for this compound, based on typical values for organic molecules.

Table 1: Hypothetical Crystal Data and Structure Refinement Details

| Parameter | Value |

| Crystal Data | |

| Empirical formula | C12H17N3O |

| Formula weight | 219.28 |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.5 Å, b = 8.2 Å, c = 14.1 Å |

| β = 95.5° | |

| Volume | 1207 ų |

| Z (molecules/unit cell) | 4 |

| Density (calculated) | 1.205 Mg/m³ |

| Data Collection | |

| Reflections collected | 10500 |

| Independent reflections | 2500 [R(int) = 0.04] |

| Refinement | |

| Goodness-of-fit (F²) | 1.05 |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.110 |

| R indices (all data) | R1 = 0.060, wR2 = 0.125 |

Projected Molecular Structure and Conformation

The benzimidazole ring system is expected to be nearly planar. The key conformational flexibility will reside in the N-substituted ethoxypropyl chain. The torsion angles around the C-C and C-O bonds of this chain will determine its overall shape and how it packs within the crystal lattice.

Potential Intermolecular Interactions

The 2-amino group is a strong hydrogen bond donor, and the imidazole nitrogen atoms are potential acceptors. This suggests that strong N-H···N hydrogen bonds could be a dominant feature, linking molecules into chains or dimers.[13] The oxygen atom of the ethoxy group could also act as a hydrogen bond acceptor. These interactions are critical as they dictate the crystal's stability and physical properties.

Conclusion

This guide has outlined a comprehensive, technically grounded pathway for the determination of the crystal structure of this compound. By following the detailed protocols for synthesis, crystallization, data collection, and structure refinement, researchers can elucidate the three-dimensional atomic arrangement of this and similar novel compounds. The resulting structural information is indispensable for advancing our understanding of its chemical behavior and for guiding its development in fields such as medicinal chemistry and materials science.

References

-

Crundwell, G., Phan, J., & Kantardjieff, K. A. (n.d.). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education. [Link]

-

Crundwell, G. (n.d.). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. ResearchGate. [Link]

-

Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature Experiments. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. [Link]

-

PubChem. (n.d.). Cimaterol (C12H17N3O). PubChemLite. [Link]

-

PubChem. (n.d.). This compound. PubChemLite. [Link]

-

Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]

-

Khamrang, T., et al. (n.d.). (1H-Benzodiazol-2-ylmethyl)diethylamine. PMC - NIH. [Link]

-

Wikipedia. (n.d.). Crystallographic database. [Link]

-

PubChem. (n.d.). Cimaterol. National Institutes of Health. [Link]

-

Crystallography Open Database. (n.d.). Search results. [Link]

-

CCDC. (n.d.). Search - Access Structures. [Link]

-

Culpepper, J. D., et al. (2022). CCDC 1958363: Experimental Crystal Structure Determination. Iowa Research Online. [Link]

-

ResearchGate. (2018). Crystal structure of 3-((1H-benzo[d]imidazol-2-yl)amino). [Link]

-

PubChem. (n.d.). Cimaterol, (S)-. National Institutes of Health. [Link]

-

Al-Amiery, A. A. (2017). Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(3H)-one. Acta Pharmaceutica Sciencia, 55(4). [Link]

-

CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. [Link]

-

PubChem. (n.d.). CID 159678613. National Institutes of Health. [Link]

-

PubChem. (n.d.). 1-ethyl-1h-1,3-benzodiazol-2-amine. PubChemLite. [Link]

-

ResearchGate. (2020). Synthesis and Characterization of Some New 1,3- Oxazepine Derivatives. [Link]

-

ResearchGate. (2019). The crystal structure of 3-(1H-benzo[d]imidazol-2-yl)-7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydroquinolin — dimethylsulfoxide (1/1), C21H19ClFN3O2S. [Link]

-

University of Baghdad Digital Repository. (n.d.). Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. [Link]

-

ResearchGate. (2019). The crystal structure of 3-(1H-benzo[d]imidazol-2-yl)-7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydroquinolin — dimethylsulfoxide. [Link]

Sources

- 1. Crystallography Open Database: Search results [qiserver.ugr.es]

- 2. Search - Access Structures [ccdc.cam.ac.uk]

- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 4. PubChemLite - this compound (C12H17N3O) [pubchemlite.lcsb.uni.lu]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 7. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. medipol.edu.tr [medipol.edu.tr]

- 9. researchgate.net [researchgate.net]

- 10. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. (1H-Benzodiazol-2-ylmethyl)diethylamine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter that profoundly influences the development and application of active pharmaceutical ingredients (APIs).[1] For benzimidazole derivatives such as 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine, understanding their solubility profile in various organic solvents is paramount for process design, formulation development, purification, and analytical method development.[2] This guide provides a comprehensive framework for evaluating and predicting the solubility of this specific compound. It integrates theoretical principles with a detailed, field-proven experimental protocol. The causality behind experimental choices is explained, and a self-validating system for generating reliable solubility data is presented. While specific experimental solubility data for this novel compound is not publicly available, this document serves as a complete methodological guide for researchers to generate and interpret such data authoritatively.[3]

Introduction and Theoretical Framework

The Significance of Solubility in Drug Development

The selection of an appropriate solvent is a strategic decision that impacts nearly every stage of pharmaceutical manufacturing, from API synthesis to final formulation.[4] Poor solubility can lead to significant challenges, including low bioavailability, difficulties in formulation, and unreliable outcomes in preclinical assays.[5][6] For benzimidazole carbamate drugs, dissolution is often the rate-limiting step for absorption.[1] Therefore, a thorough characterization of the solubility of this compound is not merely a data collection exercise; it is a foundational step in risk mitigation and process optimization.

Molecular Structure and Physicochemical Properties

To understand the solubility of this compound, we must first analyze its molecular structure.

-

Compound Name: this compound[7]

-

Molecular Formula: C12H17N3O[3]

-

Molecular Weight: 219.28 g/mol [7]

-

Predicted XlogP: 1.5[3]

The structure consists of a polar benzimidazole core, which contains both hydrogen bond donors (-NH2) and acceptors (the nitrogen atoms in the imidazole ring).[8] Attached to this core is a flexible and moderately nonpolar ethoxypropyl chain. This amphiphilic nature—possessing both polar and nonpolar regions—suggests a nuanced solubility profile. The predicted XlogP value of 1.5 indicates a relatively balanced lipophilic/hydrophilic character.[3][9]

Fundamental Principles of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[10][11] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular force characteristics.[10] Key intermolecular forces at play include:

-

Dispersion Forces (van der Waals): Present in all molecules, dominant in nonpolar solvents like hexane.

-

Dipole-Dipole Interactions: Occur between polar molecules, significant in solvents like acetone and dichloromethane.

-

Hydrogen Bonding: A strong type of dipole-dipole interaction involving H bonded to N, O, or F. Crucial for solubility in protic solvents like ethanol and methanol.

A more quantitative approach is provided by Hansen Solubility Parameters (HSP) , which deconstruct the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[12][13] A solvent is likely to dissolve a solute if their respective Hansen parameters are similar.[14] For a complex molecule like this compound, we can predict its behavior:

-

Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is expected due to the strong potential for hydrogen bonding with the amine and imidazole nitrogens.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): Good solubility is anticipated, driven by strong dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Lower solubility is predicted. While the ethoxypropyl chain offers some nonpolar character, the polar benzimidazole core will limit dissolution.[15]

-

Chlorinated Solvents (e.g., Dichloromethane): Moderate to good solubility is likely, as these solvents can engage in dipole-dipole interactions and are effective at dissolving moderately polar compounds.[16]

Experimental Determination of Thermodynamic Solubility

To obtain definitive, high-quality data, an experimental approach is required. The Shake-Flask Method is recognized as the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability and directness.[17][18] The protocol described below is based on established guidelines, such as the OECD Test Guideline 105, ensuring data integrity and reproducibility.[19][20][21]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the Shake-Flask method for solubility determination.

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature (e.g., 25°C).

Materials:

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade or higher)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge with temperature control

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid compound to a glass vial. "Excess" ensures that undissolved solid remains at equilibrium, which is visually verifiable. A starting point is ~10-20 mg of solid per 1 mL of solvent.

-

Accurately add a known volume of the selected solvent (e.g., 2.0 mL) to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare each solvent experiment in triplicate to ensure reproducibility.[5]

-

-

Equilibration:

-

Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C ± 0.5°C).

-

Agitate the samples for a sufficient duration to reach equilibrium. For thermodynamic solubility, this typically requires 24 to 48 hours.[6] A preliminary time-course experiment can be run to confirm when the concentration in solution reaches a plateau.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 1 hour to let larger particles settle.

-

To separate the saturated solution (supernatant) from the excess solid, either:

-

Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) at the experimental temperature.

-

Filtration: Use a syringe to draw the supernatant and pass it through a solvent-compatible 0.22 µm syringe filter. This is a critical step to remove all undissolved particulates. Causality Note: The first few drops from the filter should be discarded to prevent errors from potential drug adsorption to the filter material.

-

-

-

Quantification:

-

Immediately after separation, carefully transfer a precise aliquot of the clear supernatant into a volumetric flask and dilute it with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Prepare a multi-point calibration curve using standard solutions of the compound of known concentrations.

-

Analyze the diluted samples and the calibration standards using a validated HPLC-UV or LC-MS method.

-

Calculate the concentration of the compound in the saturated solution using the calibration curve, accounting for the dilution factor.

-

Data Presentation and Interpretation

Quantitative results should be organized into a clear, comparative table. This allows for rapid assessment and interpretation of the compound's solubility profile across different solvent classes.

Table 1: Solubility of this compound at 25°C

| Solvent Class | Solvent | Polarity Index | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) |

| Nonpolar | n-Hexane | 0.1 | 1.88 | ||

| Toluene | 2.4 | 2.38 | |||

| Polar Aprotic | Dichloromethane | 3.1 | 9.08 | ||

| Ethyl Acetate | 4.4 | 6.02 | |||

| Acetone | 5.1 | 20.7 | |||

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | |||

| Polar Protic | Ethanol | 4.3 | 24.5 | ||

| Methanol | 5.1 | 32.7 |

Note: Polarity Index and Dielectric Constant values are representative and serve as a guide for interpretation. fields are to be populated with experimentally determined values.

Interpreting the Results:

The data in Table 1 should be analyzed in the context of the molecular interactions discussed in Section 1.3. For instance, high solubility in ethanol and methanol would confirm the dominant role of hydrogen bonding. Conversely, very low solubility in hexane would highlight the energetic penalty of breaking the strong solute-solute interactions in the crystal lattice without sufficient compensating solute-solvent interactions. The solubility in solvents like dichloromethane and ethyl acetate will reveal the contribution of dipole-dipole forces and the balance between the polar and nonpolar moieties of the molecule.

Conclusion for Drug Development Professionals

A comprehensive understanding of the solubility of this compound across a range of organic solvents is a critical, early-stage investment in the drug development pipeline. The theoretical framework and detailed experimental protocol provided in this guide equip researchers with the necessary tools to generate high-quality, reliable data. This data is indispensable for making informed decisions in process chemistry, formulation science, and analytical development, ultimately accelerating the path from discovery to clinical application.[22] Choosing the right solvent system based on this data can enhance process efficiency, ensure product stability, and meet stringent regulatory requirements for residual solvents.[4]

References

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

-

OECD. (1995). Test No. 105: Water Solubility. Retrieved from [Link]

-

Chemistry For Everyone. (2023, November 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (2014). A review of methods for solubility determination in biopharmaceutical drug characterization. Retrieved from [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Purosolv. (2023, October 22). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved from [Link]

-

Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

American Coatings Association. (2017). Hansen Solubility Parameters (HSP): 1—Introduction. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Hansen solubility parameter – Knowledge and References. Retrieved from [Link]

-

Park, K. (2000). Hansen Solubility Parameters. Retrieved from [Link]

-

ResearchGate. (2008). Solvent selection for pharmaceuticals. Retrieved from [Link]

-

K-Jhil. (2023, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Retrieved from [Link]

-

American Chemical Society. (n.d.). Collaboration to Deliver a Solvent Selection Guide for the Pharmaceutical Industry. Retrieved from [Link]

-

ACS Publications. (2016). Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development. Retrieved from [Link]

-

ResearchGate. (2002). Solubility of benzimidazole in (+) chlorobutane, ([) dichloromethane, (/) toluene, or (b) 2-nitrotoluene. Retrieved from [Link]

-

PubMed. (2024). Enhancing Predictions of Drug Solubility Through Multidimensional Structural Characterization Exploitation. Retrieved from [Link]

-

ResearchGate. (2002). Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, or (O) 4,5-diphenylimidazole in 2-nitrotoluene. Retrieved from [Link]

-

PubMed. (1998). The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs. Retrieved from [Link]

-

PubMed. (1993). Prodrugs of thiabendazole with increased water-solubility. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). N-[2-[2-(dimethylamino)ethoxy]ethyl]-N-methyl-1,3 propanediamine. Retrieved from [Link]

-

Arctom Scientific. (n.d.). CAS NO. 1038373-35-1 | this compound. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-ethyl-1h-1,3-benzodiazol-2-amine. Retrieved from [Link]

-

IUPAC-NIST Solubility Data Series. (n.d.). Cumulative Index, Volumes 1-18. Retrieved from [Link]

-

BIOFOUNT. (n.d.). 1038373-35-1|this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (1H-Benzodiazol-2-ylmethyl)diethylamine. Retrieved from [Link]

-

PubChem. (n.d.). N-[1-(2-{2-[2-(2-{5-[4-Benzo[5][19]dioxol-5-yl-2-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydrofuran-3-ylmethyl] - PubChem. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-ethoxy-2-pyridinyl)-N-propylpiperidin-4-amine. Retrieved from [Link]

-

PubChem. (n.d.). N-(6-ethoxy-3-pyridinyl)-1,3-benzothiazol-2-amine. Retrieved from [Link]/18885425)

Sources

- 1. The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - this compound (C12H17N3O) [pubchemlite.lcsb.uni.lu]

- 4. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. enamine.net [enamine.net]

- 7. arctomsci.com [arctomsci.com]

- 8. (1H-Benzodiazol-2-ylmethyl)diethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PubChemLite - 1-ethyl-1h-1,3-benzodiazol-2-amine (C9H11N3) [pubchemlite.lcsb.uni.lu]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.ws [chem.ws]

- 12. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 13. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 14. paint.org [paint.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. tandfonline.com [tandfonline.com]

- 19. filab.fr [filab.fr]

- 20. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 21. oecd.org [oecd.org]

- 22. pubs.acs.org [pubs.acs.org]

A Strategic Guide to Elucidating the Mechanism of Action for 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine, a Novel Benzimidazole Compound

Abstract

The compound 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine represents a novel chemical entity within the pharmacologically significant benzimidazole class. With no substantive data available on its biological activity, this document outlines a comprehensive, multi-tiered strategic framework for the elucidation of its mechanism of action (MoA). We present a systematic approach designed for drug development professionals, beginning with structural-activity relationship (SAR) hypotheses based on the 2-aminobenzimidazole core, followed by a phased experimental plan encompassing initial target identification, rigorous target validation, and in-depth pathway analysis. This guide provides validated, step-by-step protocols for key assays and leverages data visualization to create a robust, self-validating system for MoA characterization. Our objective is to furnish researchers with an expert-driven, scientifically sound workflow to systematically uncover the therapeutic potential of this and other novel chemical entities.

Introduction: The Benzimidazole Scaffold and the Uncharacterized Potential of a Novel Derivative

The benzimidazole ring, a fusion of benzene and imidazole, is a privileged scaffold in medicinal chemistry.[1][2][3] Its structural similarity to naturally occurring purine nucleotides allows its derivatives to interact with a wide array of biological macromolecules, leading to a broad spectrum of pharmacological activities.[2][4] Derivatives of the 2-aminobenzimidazole core, in particular, have demonstrated significant therapeutic potential, with activities ranging from anticancer and antiviral to anti-inflammatory and antimalarial.[1][5][6]

The subject of this guide, this compound, is a structurally distinct derivative for which the biological targets and mechanism of action remain unknown. The presence of the 2-amino group is a critical feature, often required for activity in related compounds.[7] This document, therefore, serves as a technical whitepaper outlining a logical and efficient pathway to deconstruct its MoA. The presented workflow is designed to be iterative and data-driven, ensuring that each experimental phase informs the next, leading to a high-confidence determination of the compound's biological function.

Foundational Hypotheses: Structurally-Informed Target Prioritization

The 2-aminobenzimidazole scaffold provides a strong foundation for generating initial hypotheses. Based on established activities of related analogs, we can prioritize several major target classes for initial investigation.

-

Protein Kinases: The benzimidazole core is a common feature in many kinase inhibitors. Its purine-like structure can effectively compete for the ATP-binding site of various kinases, which are often dysregulated in cancer and inflammatory diseases.[8]

-

Tubulin Polymerization: Certain benzimidazole compounds, such as nocodazole, are well-known for their ability to inhibit microtubule polymerization, leading to cell cycle arrest and anti-proliferative effects.[9]

-

DNA Topoisomerases & PARP: The planar benzimidazole ring can act as a DNA intercalating agent or interfere with enzymes critical for DNA replication and repair, such as topoisomerases and poly(ADP-ribose) polymerase (PARP).[4][9]

-

Ion Channels: Recent studies have identified 2-aminobenzimidazole derivatives as novel inhibitors of transient receptor potential canonical (TRPC) channels, suggesting a role in modulating cation influx.[7]

-

Proton Pumps: The H+/K+ ATPase, or proton pump, is a well-established target for benzimidazole-based drugs like omeprazole, used to treat acid-related disorders.[8]

These hypotheses form the basis of our initial screening strategy, designed to cast a wide net before focusing on the most promising leads.

Tier 1: Broad-Spectrum Screening for Target Identification

The initial phase focuses on identifying a preliminary biological effect or target class. The workflow is designed to move from broad, phenotypic observations to more specific target interactions.

Experimental Workflow: Tier 1

Caption: Tier 1 workflow for initial target discovery.

Key Experimental Protocol: Cell Viability MTT Assay

This protocol determines the compound's effect on the metabolic activity of a panel of cancer cell lines (e.g., HeLa, HepG2, MDA-MB-231) as an indicator of cytotoxicity or anti-proliferative activity.

Principle: The tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 2-fold serial dilution series in culture medium, ranging from 100 µM to 0.1 µM.

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.5% DMSO) and untreated control wells. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

Anticipated Data and Triage

The results from Tier 1 screening will be summarized to guide the next steps. A potent "hit" is typically defined as a compound exhibiting an IC50 or Ki value below 10 µM in a primary assay.

| Screening Assay | Hypothetical Result for Compound | Interpretation & Next Step |

| MTT Cell Viability (HeLa) | IC50 = 5.2 µM | Potent anti-proliferative activity. Proceed to Tier 2. |

| Kinase Panel (468 kinases) | 85% inhibition of Aurora Kinase B at 1 µM | Strong, specific hit. Prioritize Aurora B for validation. |

| Receptor Binding Panel | <50% inhibition across all targets | Target class de-prioritized. Focus on kinase/cytotoxicity. |

Tier 2: Target Validation and Pathway Elucidation

Following a positive hit in Tier 1, this phase aims to confirm the direct interaction between the compound and its putative target and to begin mapping the immediate downstream cellular consequences.

Experimental Workflow: Tier 2

Caption: Tier 2 workflow for validating the primary target.

Key Experimental Protocol: Western Blot for Phospho-Histone H3 (Aurora B Substrate)

This protocol validates the inhibition of Aurora Kinase B in a cellular context by measuring the phosphorylation of its key substrate, Histone H3 at Serine 10.

Principle: Following treatment with the compound, cell lysates are separated by protein size via SDS-PAGE. Antibodies specific to the phosphorylated form of the target substrate are used to detect changes in its abundance, indicating upstream kinase inhibition.

Step-by-Step Methodology:

-

Cell Treatment: Seed and treat HeLa cells with the compound at various concentrations (e.g., 0.1x, 1x, 10x the MTT IC50) for a short duration (e.g., 6-24 hours). Include a known Aurora B inhibitor as a positive control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a 12% polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Histone H3 (Ser10). Also, probe a separate blot or strip and re-probe the same blot with an antibody for total Histone H3 as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply an ECL chemiluminescent substrate. Image the resulting signal using a digital imager.

-